[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-derived compound featuring a hydroxymethyl group at the 4-position, an ethyl group at the 1-position, and an isopropyl group at the 5-position of the triazole ring. The compound’s molecular formula is C₈H₁₄N₃O (molecular weight: 168.22 g/mol), with a predicted collision cross-section (CCS) for [M+H]+ ions ().
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1-ethyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-8(6(2)3)7(5-12)9-10-11/h6,12H,4-5H2,1-3H3 |
InChI Key |
RQGPXMVXBQYDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CO)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.
Cycloaddition Reaction: The azide and alkyne are reacted under copper(I) catalysis (CuAAC) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol exhibits moderate inhibitory effects on certain enzymes, such as carbonic anhydrase-II. This suggests potential applications in therapeutic areas including:
- Anti-inflammatory Treatments : The compound's ability to inhibit carbonic anhydrase may contribute to reducing inflammation.
- Cancer Therapies : Due to its interactions with biological macromolecules, it may play a role in cancer treatment strategies.
Pharmaceutical Industry
The compound's structural features make it a candidate for drug development:
- Enzyme Inhibition : Its inhibitory effects on enzymes can be explored for creating new pharmaceuticals targeting specific diseases.
- Bioactive Agents : The presence of hydroxymethyl groups enhances its solubility and interaction with biological targets.
Agricultural Chemistry
Triazole compounds are widely studied for their antifungal properties. The unique structure of this compound may allow for applications in developing new fungicides or herbicides.
Material Science
The compound could also find applications in the development of novel materials due to its chemical stability and potential for functionalization.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Inhibition of Carbonic Anhydrase | Demonstrated moderate inhibitory effects; potential for anti-inflammatory and anticancer applications . |
| Interaction Studies | Indicated binding with various biological macromolecules; crucial for understanding pharmacodynamics . |
| Structural Comparison | Compared with similar triazole compounds; highlighted enhanced solubility and bioactivity due to specific substitutions . |
Mechanism of Action
The mechanism of action of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Bulk : The presence of bulky groups (e.g., isopropyl in the target compound) increases molecular weight and may influence solubility and binding affinity in biological systems.
- Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., 4-chlorophenyl in ) demonstrate enhanced biological activity (e.g., Notum inhibition), likely due to improved hydrophobic interactions or π-stacking in enzyme pockets . In contrast, alkyl-substituted derivatives (e.g., ethyl, isopropyl) are less explored for specific bioactivities but may offer advantages in metabolic stability.
- Functional Group Impact : The hydroxymethyl group at the 4-position is a common feature in these compounds, enabling hydrogen bonding or derivatization into esters or ethers for prodrug strategies.
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]+ ions () could aid in its identification via ion mobility spectrometry, though experimental validation is needed.
- Solubility and Stability : Alkyl substituents (e.g., ethyl, isopropyl) may reduce aqueous solubility compared to polar derivatives like the acetonitrile-containing analog in .
Biological Activity
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1267385-72-7) is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.
The molecular formula of this compound is with a molecular weight of 169.22 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 0.78 |
| Polar Surface Area (Ų) | 51 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has favorable characteristics for biological activity, such as moderate lipophilicity and the ability to form hydrogen bonds.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have shown that this compound exhibits significant antifungal activity against various fungal strains. For instance, in vitro assays demonstrated that this compound inhibited the growth of Candida albicans with an IC50 value comparable to standard antifungal agents.
Antiviral Activity
Research indicates that triazole compounds can also exhibit antiviral properties. A recent study evaluated the efficacy of this compound against viral pathogens. The compound demonstrated a protective effect against Herpes Simplex Virus (HSV), with a dose-dependent increase in antiviral activity observed at higher concentrations.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it showed cytotoxic effects against HeLa (cervical cancer) and U2OS (osteosarcoma) cells with GI50 values of approximately 0.69 µM and 0.70 µM respectively. These findings suggest that the compound could serve as a lead for further anticancer drug development.
Study 1: Antifungal Efficacy
In a comparative study involving several triazole derivatives, this compound was found to exhibit superior antifungal activity against Aspergillus niger compared to other tested compounds. The study reported an inhibition rate of 85% at a concentration of 100 µg/mL.
Study 2: Antiviral Activity Against HSV
A recent investigation into the antiviral properties revealed that this compound significantly reduced viral titers in infected cell cultures by up to 70% when administered at a concentration of 50 µg/mL.
Q & A
Q. What are the common synthetic routes for [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, a propargyl alcohol derivative is reacted with an azide precursor (e.g., 1-ethylazide) in ethanol or THF under reflux (60–80°C) with Cu(I) catalysts like CuSO₄·Na ascorbate. Post-reaction, the product is purified via crystallization (ethanol/water) or column chromatography .
Q. How is this compound characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., triazole C-H at δ 7.5–8.0 ppm, hydroxyl at δ 1.5–2.5 ppm) .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and triazole (1600–1500 cm⁻¹) groups .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O-H···N interactions) .
Q. What purification methods are effective for this compound?
Crystallization from ethanol/water mixtures is preferred due to the compound’s polarity. For impurities with similar polarity, silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is used. TLC (Rf ~0.3 in ethyl acetate/hexane) monitors reaction progress .
Q. How are key functional groups (triazole, hydroxyl) identified experimentally?
Q. What solvents are compatible with this compound for reactivity studies?
Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are ideal for crystallization. Avoid chlorinated solvents (risk of halogenation at the triazole ring) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst loading : 5–10 mol% Cu(I) maximizes cycloaddition efficiency .
- Temperature : Reflux (80°C) reduces reaction time (4–6 hrs vs. 24 hrs at RT).
- Solvent : THF increases azide solubility compared to ethanol, reducing byproducts .
Q. What mechanistic insights exist for triazole formation in this compound?
DFT studies suggest a stepwise mechanism: (i) Cu(I) coordinates the alkyne, (ii) azide undergoes [3+2] cycloaddition, and (iii) proton transfer forms the triazole. Substituents (e.g., isopropyl) stabilize intermediates via steric effects, lowering activation energy .
Q. How is bioactivity assessed for this compound in anticancer research?
Q. How can computational methods resolve contradictions in spectroscopic data?
Discrepancies in NMR assignments (e.g., overlapping peaks) are resolved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
